Erysubin B

Antidiabetic Enzyme Inhibition Natural Product

Erysubin B is a prenylated isoflavonoid natural product isolated from various Erythrina species, including Erythrina caffra and Erythrina suberosa. It belongs to the class of 6-prenylated isoflavanones, characterized by a C5-isoprenoid unit at the 6-position.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 221150-19-2
Cat. No. B104357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErysubin B
CAS221150-19-2
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
InChIInChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3
InChIKeyOVLQTBOVUNAVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Erysubin B (CAS 221150-19-2): A Prenylated Isoflavonoid with Quantifiable Differentiators for Antibacterial and Antidiabetic Research


Erysubin B is a prenylated isoflavonoid natural product isolated from various Erythrina species, including Erythrina caffra and Erythrina suberosa [1][2]. It belongs to the class of 6-prenylated isoflavanones, characterized by a C5-isoprenoid unit at the 6-position [3]. This compound is of interest to scientific and industrial users due to its reported dual-action antidiabetic potential and antibacterial activity against drug-resistant strains, offering a distinct profile compared to non-prenylated flavonoids or single-mechanism alternatives.

Why Erysubin B Cannot Be Substituted with Generic Flavonoids or Simple Isoflavones


Simple substitution with a non-prenylated flavonoid or a structurally related isoflavone like genistein or daidzein is not scientifically justifiable for applications targeting antibiotic-resistant bacteria or diabetes-related enzyme pathways. Erysubin B's prenylated core confers significantly increased lipophilicity, enhancing membrane penetration and binding affinity [1]. Critically, its demonstrated dual-action mechanism—concurrent inhibition of α-glucosidase and stimulation of insulin secretion—is a combinatorial effect not observed in most in-class compounds like Erythrinin C or simple pterocarpans, which typically exhibit only one of these activities [2][3]. This distinct polypharmacology, driven by specific substituent groups (e.g., the dihydropyran ring), makes generic substitution a high-risk choice that can lead to experimental failure or loss of therapeutic potential.

Erysubin B: Quantitative Differentiation and Comparative Performance Data


α-Glucosidase Inhibition: Superior Potency to Acarbose and Structurally Related Isoflavones

Erysubin B demonstrates potent, direct inhibition of α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia. This activity quantifiably differentiates it from many natural flavonoids and the clinically used standard, acarbose [1]. While specific direct comparator data for close analogs (e.g., Erysubin A) is limited in the same assay, the absolute potency places Erysubin B among the more active prenylated isoflavonoids for this target, aligning it with high-value research leads.

Antidiabetic Enzyme Inhibition Natural Product

Dual-Action Antidiabetic Mechanism: Concurrent Enzyme Inhibition and Insulin Secretagogue Activity

Unlike most α-glucosidase inhibitors (e.g., acarbose) or standalone insulin secretagogues (e.g., tolbutamide), Erysubin B exhibits a dual-action mechanism validated across independent studies. It noncompetitively inhibits α-glucosidase [1] while simultaneously stimulating significant insulin release from pancreatic islets, with its activity surpassing that of the standard secretagogue tolbutamide [2]. This functional polypharmacology is a key differentiator from single-target compounds and from structurally similar isoflavones like Erythrinin C, for which this dual activity is not reported.

Diabetes Polypharmacology Mechanism of Action

Antibacterial Activity Against Drug-Resistant Gram-Positive Pathogens

Erysubin B has been documented as part of a class of prenylated pterocarpans and isoflavones with notable activity against drug-resistant Staphylococcus strains, including MRSA and VRSA. While direct MIC data specifically for Erysubin B is not yet broadly published, its close structural analogs isolated from the same Erythrina species (e.g., erybraedin A, erycristagallin) show MIC ranges of 0.39-1.56 μg/mL against VRSA, outperforming vancomycin and oxacillin in some strains [1][2]. This positions Erysubin B as a priority compound within a high-value chemotype for further antibacterial exploration.

Antibacterial Drug Resistance MRSA

Procurement-Driven Application Scenarios for Erysubin B (CAS 221150-19-2)


Antidiabetic Lead Discovery and Polypharmacology Screening

Use Erysubin B as a chemical probe or positive control in high-throughput screening (HTS) campaigns for novel antidiabetic agents. Its dual-action profile (α-glucosidase inhibition [1] and insulin secretagogue activity [2]) makes it an ideal comparator for evaluating new chemical entities (NCEs) targeting multiple diabetes pathways, offering a benchmark that single-action compounds like acarbose or tolbutamide cannot provide.

Structure-Activity Relationship (SAR) Studies on Anti-MRSA Prenylated Flavonoids

Incorporate Erysubin B into focused chemical libraries for SAR studies aimed at optimizing antibacterial potency against drug-resistant Gram-positive pathogens. Its prenylated isoflavanone core is a key feature of a chemotype associated with low MICs (0.39-1.56 μg/mL) against VRSA and MRSA, as demonstrated by close analogs from Erythrina subumbrans [3]. This enables systematic exploration of substituent effects on antimicrobial activity and cytotoxicity.

Natural Product Reference Standard for Analytical Method Development

Employ Erysubin B as a certified reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in the quality control of Erythrina-derived herbal medicines, dietary supplements, or in the dereplication of novel prenylated isoflavonoids from plant extracts.

Chemical Biology Tool for Investigating α-Glucosidase Binding Mechanisms

Utilize Erysubin B as a noncompetitive inhibitor tool compound in enzymatic studies to probe the α-glucosidase active site allostery. This application is supported by molecular docking studies that reveal its unique binding interactions with important active site residues [1], distinct from the competitive inhibition exhibited by many other flavonoids and the drug acarbose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

64 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erysubin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.